molecular formula C9H9N3 B1602433 2-(1-methyl-1H-pyrazol-5-yl)pyridine CAS No. 938066-21-8

2-(1-methyl-1H-pyrazol-5-yl)pyridine

Cat. No. B1602433
CAS RN: 938066-21-8
M. Wt: 159.19 g/mol
InChI Key: PKAIICPQAWUHEE-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)pyridine, also known as 2-MPP, is an organic compound with a molecular formula of C5H5N3. It is an aromatic heterocyclic compound containing both a pyridine and pyrazolyl ring. 2-MPP is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, polymers, and other organic compounds. It is also used as a catalyst in the synthesis of various organic compounds.

Scientific Research Applications

Photoinduced Tautomerization

Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine (MPP). Their research revealed that these compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. This study highlights the compound's potential in photochemical applications due to its unique dual luminescence and kinetic properties (Vetokhina et al., 2012).

Extraction of Metal Ions

Pearce et al. (2019) synthesized a range of pyridine-based ligands, including 2-(3-butyl-1H-pyrazol-5-yl)-pyridine, for the extraction of Ni(II) and Cu(II) ions. This study demonstrates the ligands' ability to coordinate metal ions, potentially applicable in metal ion extraction and purification processes (Pearce et al., 2019).

Synthesis and Structural Studies

Shen et al. (2012) focused on the synthesis and characterization of pyrazole derivatives including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, offering insights into their molecular structure and stability. This research is valuable for understanding the fundamental properties of such compounds (Shen et al., 2012).

Luminescent Lanthanide Compounds

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Electroluminescence in OLEDs

Su et al. (2021) studied pyrazol-pyridine ligands, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, in the development of orange-red iridium (III) complexes for OLEDs. The research demonstrated high efficiency and photoluminescence, indicating potential applications in OLED technology (Su et al., 2021).

Vinyl-Addition Polymerization

Benade et al. (2011) investigated complexes of 2-((3,5-dimethyl)-1H-pyrazol-1-ylmethyl)pyridine with cobalt(II), iron(II), and nickel(II) for vinyl-addition type norbornene polymerization. The study revealed the impact of the metal center and ligand on polymerization, suggesting applications in polymer synthesis (Benade et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2-(1-methyl-1H-pyrazol-5-yl)pyridine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound also targets CDK2 (Cyclin-Dependent Kinase 2), a protein involved in cell cycle regulation . Additionally, it acts as an activator of NAMPT (Nicotinamide Phosphoribosyltransferase), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway .

Mode of Action

This compound interacts with its targets to exert its effects. For instance, it displays superior antipromastigote activity against Leishmania aethiopica . A molecular docking study showed that it fits well in the LmPTR1 pocket (active site) of Leishmania, characterized by lower binding free energy . It also inhibits CDK2, thereby affecting cell cycle progression . As a NAMPT activator, it plays a pivotal role in many biological processes including metabolism and aging .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the life cycles of Leishmania and Plasmodium, cell cycle regulation, and NAD+ salvage pathway .

Pharmacokinetics

It’s known that modulation of lipophilicity was used to resolve cyp direct inhibition (di), a concern identified during its development .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . It also shows significant inhibitory activity against CDK2 . As a NAMPT activator, it has potential therapeutic applications in a diverse array of diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent-controlled reactions have been used for its synthesis . .

Biochemical Analysis

Biochemical Properties

Similar compounds such as imidazole and pyrazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds or hydrophobic interactions, which can influence the function of the target biomolecule .

Cellular Effects

Similar compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)pyridine is not well-studied. It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules such as enzymes or receptors. These interactions could potentially lead to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, depending on factors such as the stability of the compound, its rate of degradation, and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Similar compounds have shown dose-dependent effects, with higher doses often leading to increased efficacy but also increased risk of adverse effects .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, which can affect their localization or accumulation within cells .

Subcellular Localization

Similar compounds have been shown to localize to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAIICPQAWUHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584172
Record name 2-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938066-21-8
Record name 2-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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